methanone CAS No. 51955-39-6](/img/structure/B14659509.png)
[Di(butan-2-yl)amino](phenylmethanesulfinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(butan-2-yl)aminomethanone is a chemical compound that belongs to the class of organic compounds known as sulfoxides. These compounds are characterized by the presence of a sulfinyl functional group attached to a carbon atom. The compound has a complex structure with both amine and sulfinyl functional groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(butan-2-yl)aminomethanone typically involves multiple steps, starting with the preparation of the amine and sulfoxide precursors. One common method involves the reaction of butan-2-amine with phenylmethanesulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of Di(butan-2-yl)aminomethanone may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient in terms of yield and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Di(butan-2-yl)aminomethanone can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted amines
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Di(butan-2-yl)aminomethanone is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex organic molecules.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for studying biochemical pathways and mechanisms.
Medicine
In medicine, Di(butan-2-yl)aminomethanone is being investigated for its potential therapeutic applications. Its unique chemical properties may make it useful in the development of new drugs for treating various diseases.
Industry
In industrial applications, the compound is used as an intermediate in the synthesis of other chemicals. Its reactivity and versatility make it a valuable component in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Di(butan-2-yl)aminomethanone involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, affecting their function. The amine group can also interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular signaling pathways and biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Di(butan-2-yl)aminomethanone: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Di(butan-2-yl)aminomethanone: Similar structure but with a sulfenyl group instead of a sulfinyl group.
Uniqueness
What sets Di(butan-2-yl)aminomethanone apart from similar compounds is its unique combination of amine and sulfinyl functional groups. This combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets. Its versatility and reactivity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
51955-39-6 |
|---|---|
Fórmula molecular |
C16H25NO2S |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
1-benzylsulfinyl-N,N-di(butan-2-yl)formamide |
InChI |
InChI=1S/C16H25NO2S/c1-5-13(3)17(14(4)6-2)16(18)20(19)12-15-10-8-7-9-11-15/h7-11,13-14H,5-6,12H2,1-4H3 |
Clave InChI |
SHJQCUDSSUYZIX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(C(C)CC)C(=O)S(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
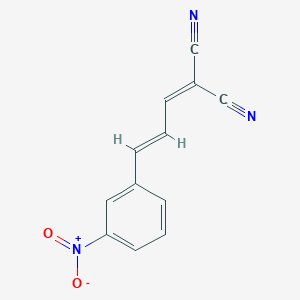
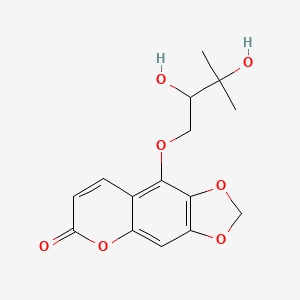

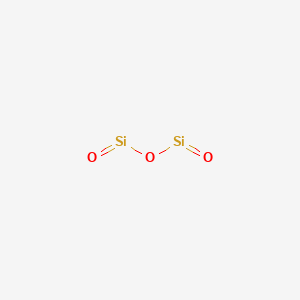
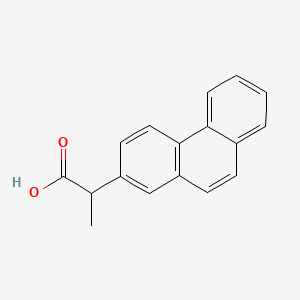
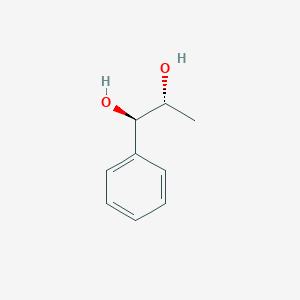
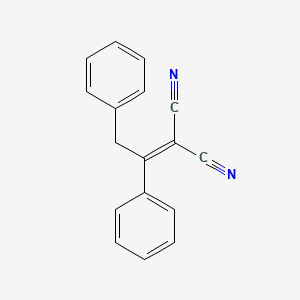
![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)
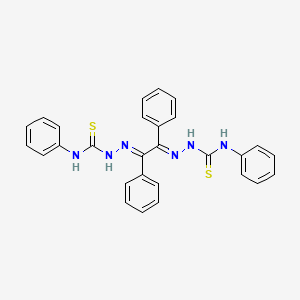

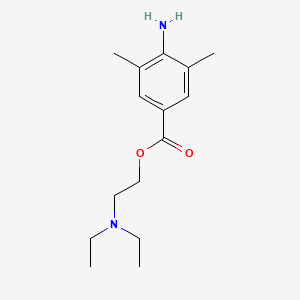
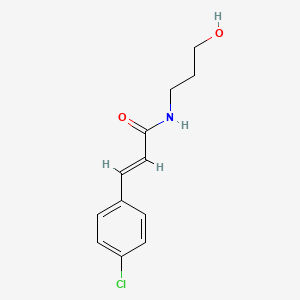
![N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline](/img/structure/B14659492.png)
